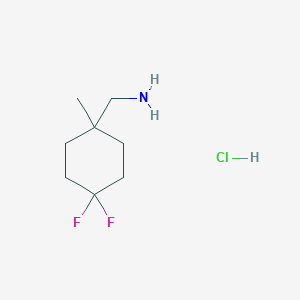

(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H16ClF2N. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a methyl group, along with a methanamine group attached to the ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.

Reductive Amination: The 4,4-difluorocyclohexanone undergoes reductive amination with methylamine to form (4,4-Difluoro-1-methylcyclohexyl)methanamine.

Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques like crystallization, distillation, or chromatography to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted cyclohexyl derivatives.

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of compounds similar to "(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride":

- (4,4-Difluorocyclohexyl)methanamine hydrochloride : This compound is related as a free-salt form, suggesting it may be a precursor or related compound in synthesis .

- (2,2-Difluorocycloheptyl)methanamine hydrochloride : This compound is utilized in pharmaceutical research and development due to its potential biological activities and interactions. Its synthesis involves multi-step synthetic routes, and its unique cycloheptyl structure with difluorination at the 2-position may confer distinct pharmacological properties.

- (4,4-Difluoro-1-methylcyclohexyl) methanamine hydrochloride : It has applications in the pharmaceutical, agrochemical, and material science sectors .

- Fluorinated Analogues in CB1 Receptor Antagonists : Fluorinated compounds, such as difluorophenyl analogues, have been explored to improve metabolic stability and peripheral selectivity of CB1 receptor antagonists, which could be relevant in treating metabolic syndrome, diabetes, liver diseases, and gastrointestinal disorders . For example, a 2,4-difluorophenyl analogue demonstrated good hCB1 potency, selectivity versus hCB2, predicted peripheral selectivity, and excellent HLM stability .

Mecanismo De Acción

The mechanism of action of (4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development.

Comparación Con Compuestos Similares

Similar Compounds

- (4,4-Difluoro-1-methylcyclohexyl)methanamine

- 1-(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride

Uniqueness

(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.

Actividad Biológica

(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride, with the CAS number 1707602-10-5, is a fluorinated amine compound that has garnered attention in pharmaceutical research due to its potential biological activities. The unique structural features of this compound, particularly the difluorination and the cyclohexyl ring, may confer distinct pharmacological properties compared to similar compounds. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₁₄ClF₂N. The presence of two fluorine atoms at the 4-position of the cyclohexyl ring influences its chemical reactivity and biological interactions. The compound's molecular weight is approximately 179.65 g/mol.

1. Pharmacological Profile

Research indicates that this compound exhibits significant activity against various biological targets. Notably, it has been studied for its interaction with cannabinoid receptors, particularly hCB1 and hCB2.

Table 1: Pharmacological Activity Summary

| Activity Type | Target | Affinity (Ki) | Selectivity (hCB2/hCB1) |

|---|---|---|---|

| Cannabinoid receptor binding | hCB1 | 5 nM | ~1600 |

| Cannabinoid receptor binding | hCB2 | 8 nM | - |

The compound showed a notable improvement in binding affinity to hCB1 compared to other analogs, suggesting its potential as a therapeutic agent in modulating cannabinoid pathways .

2. Toxicity and Safety Profile

Toxicity studies on this compound have demonstrated low cytotoxicity in various cell lines. For instance, in embryonic bovine lung cells, the compound exhibited a high CC50 value, indicating a favorable safety profile for further development .

Table 2: Toxicity Assessment

| Cell Line | CC50 (µM) | Observations |

|---|---|---|

| Embryonic Bovine Lung Cells | >100 | Low toxicity observed |

| MDCK Cells | >50 | No significant cytotoxic effects |

3. Antioxidant and Antimicrobial Activity

Preliminary studies have also explored the antioxidant properties of this compound. In non-cellular models, it demonstrated significant inhibition of lipid oxidation in brain homogenates . Furthermore, antimicrobial assays revealed moderate activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .

Table 3: Antioxidant and Antimicrobial Activity

| Activity Type | Organism | MIC (µg/mL) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 16 - 32 |

| Antioxidant | Brain Lipids | Significant inhibition |

Case Studies

A notable case study involved the synthesis of several derivatives of this compound to evaluate their biological efficacy in treating neurodegenerative diseases. These derivatives were tested for their ability to cross the blood-brain barrier and their subsequent pharmacokinetic profiles .

In another study focusing on its cannabinoid receptor activity, modifications to the cyclohexyl structure led to enhanced selectivity towards hCB1 receptors with reduced off-target effects .

Propiedades

IUPAC Name |

(4,4-difluoro-1-methylcyclohexyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N.ClH/c1-7(6-11)2-4-8(9,10)5-3-7;/h2-6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMULQWFVIYWWAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.